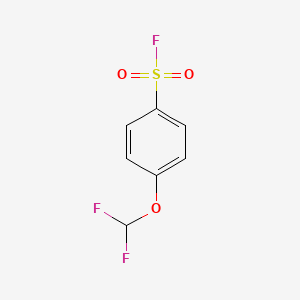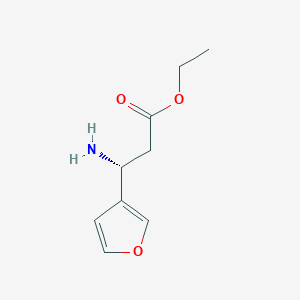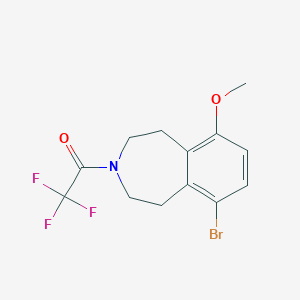
Methyl 2-(cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate: is a synthetic organic compound that features a cyclopropylamino group, an iodo-substituted pyrazole ring, and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Amination: The cyclopropylamino group is introduced through a nucleophilic substitution reaction, where a cyclopropylamine reacts with an appropriate leaving group on the pyrazole ring.
Esterification: Finally, the methyl ester group is introduced by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen or other substituents through catalytic hydrogenation or other reducing agents.
Substitution: The iodo group on the pyrazole ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This can lead to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Deiodinated products or other reduced derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Building Block: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological processes, particularly those involving pyrazole-containing compounds.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropylamino group and the iodo-substituted pyrazole ring are likely key functional groups involved in these interactions, potentially affecting molecular recognition and binding affinity.
類似化合物との比較
- Methyl 2-(cyclopropylamino)-3-(4-chloro-1H-pyrazol-1-yl)propanoate
- Methyl 2-(cyclopropylamino)-3-(4-bromo-1H-pyrazol-1-yl)propanoate
- Methyl 2-(cyclopropylamino)-3-(4-fluoro-1H-pyrazol-1-yl)propanoate
Comparison:
- Uniqueness: The presence of the iodo group in Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate makes it unique compared to its chloro, bromo, and fluoro analogs. The iodo group is larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets.
- Reactivity: The iodo group is a better leaving group compared to chloro, bromo, and fluoro groups, making the compound more reactive in nucleophilic substitution reactions.
- Applications: The unique properties of the iodo group may make this compound more suitable for specific applications, such as radiolabeling for imaging studies or as a precursor for further functionalization.
特性
分子式 |
C10H14IN3O2 |
|---|---|
分子量 |
335.14 g/mol |
IUPAC名 |
methyl 2-(cyclopropylamino)-3-(4-iodopyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H14IN3O2/c1-16-10(15)9(13-8-2-3-8)6-14-5-7(11)4-12-14/h4-5,8-9,13H,2-3,6H2,1H3 |
InChIキー |
PAASMHZBKIIFGO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CN1C=C(C=N1)I)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15325519.png)
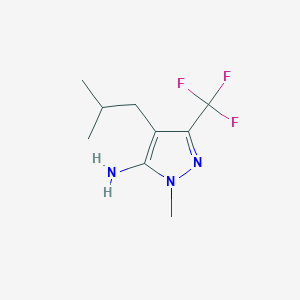
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)
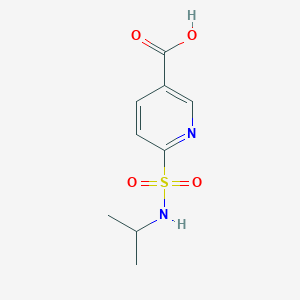
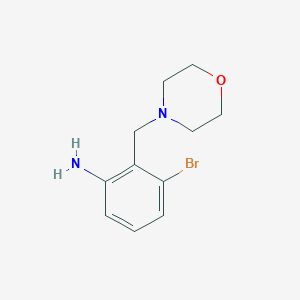
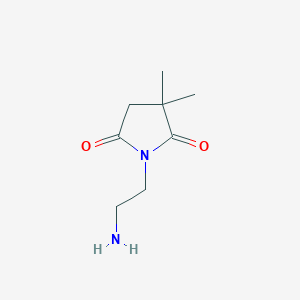
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid](/img/structure/B15325557.png)
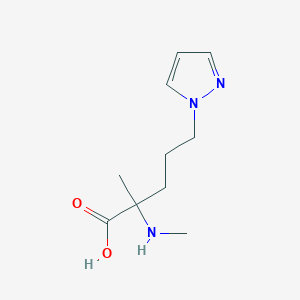
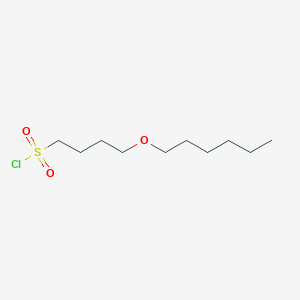
![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B15325579.png)
